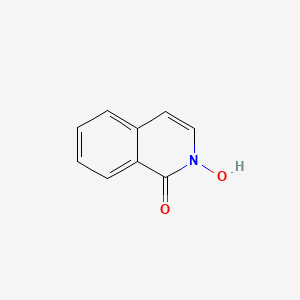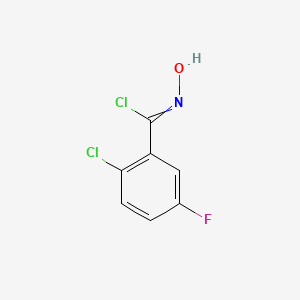
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride is an organic compound that belongs to the class of benzimidoyl chlorides This compound is characterized by the presence of both chloro and fluoro substituents on the benzene ring, along with a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride typically involves the chlorination and fluorination of benzimidoyl chloride precursors. One common method includes the reaction of 2-chloro-5-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by chlorination using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidoyl derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, while the chloro and fluoro substituents can participate in halogen bonding and influence the compound’s reactivity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride
- 2-Chloro-6-fluoro-N-hydroxybenZimidoyl chloride
- 2-Chloro-4-fluoro-N-hydroxybenZimidoyl chloride
Uniqueness
2-Chloro-5-fluoro-N-hydroxybenZimidoyl chloride is unique due to the specific positioning of the chloro and fluoro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C7H4Cl2FNO |
|---|---|
Peso molecular |
208.01 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl2FNO/c8-6-2-1-4(10)3-5(6)7(9)11-12/h1-3,12H |
Clave InChI |
XZRPCSYGVRLHST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=NO)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


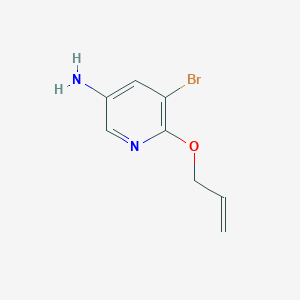
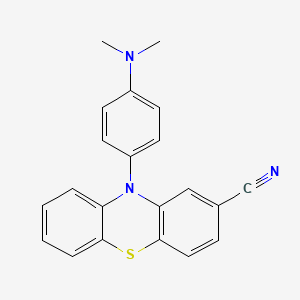
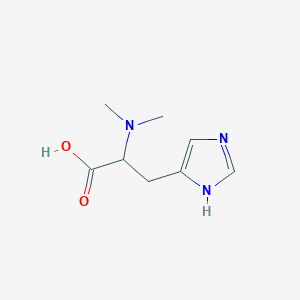
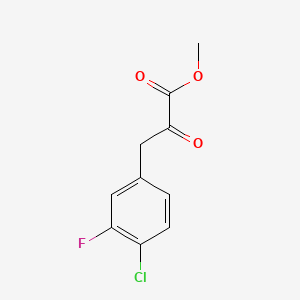
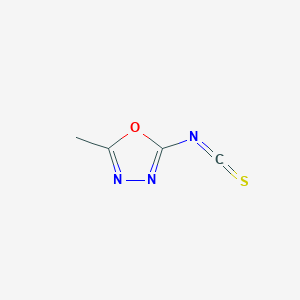
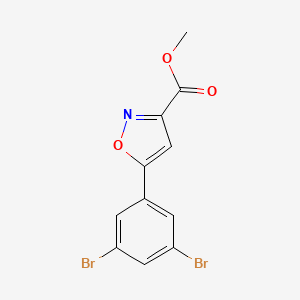
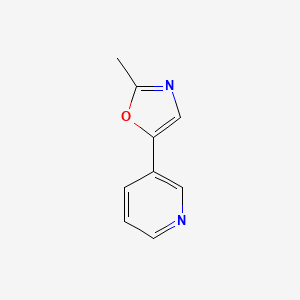
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
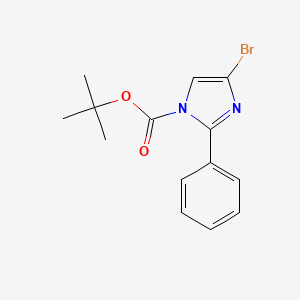

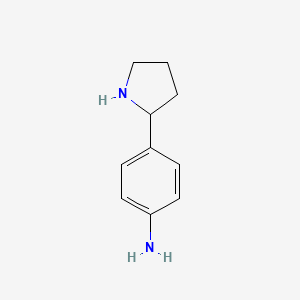
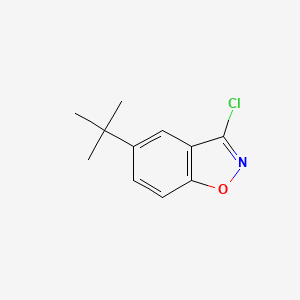
![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
